2-Chloronicotinic acid

Catalog No.
S1491588
CAS No.
2942-59-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloronicotinic acid

CAS Number

2942-59-8

Product Name

2-Chloronicotinic acid

IUPAC Name

2-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)

InChI Key

IBRSSZOHCGUTHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)O

Synonyms

2-Chloronicotinic Acid; 2-Chloro-3-pyridinecarboxylic Acid; 3-Carboxy-2-chloropyridine; CNIS; NSC 378

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O

2-Chloronicotinic acid is an aromatic carboxylic acid and a halogenated derivative of nicotinic acid, with the chemical formula C6H4ClNO2. It appears as a white to cream powder and has a melting point of 176-178 °C. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals, serving as an important intermediate in the synthesis of various bioactive compounds, including anti-inflammatory drugs and herbicides .

[1] Source: J. P. Michael & J. L. Strominger (1970). Inhibition of bacterial growth by 2-chloronicotinic acid. Microbiology, 62(2), 237-240.

Potential Anti-inflammatory Effects

Studies suggest that 2-Chloronicotinic acid might possess anti-inflammatory properties. Research published in "Biochemical Pharmacology" demonstrated its ability to inhibit prostaglandin synthesis, which plays a role in the inflammatory response [2]. The study suggests that this effect could be due to the ability of 2-Chloronicotinic acid to bind to nonsteroidal anti-inflammatory drugs (NSAIDs) at their active site, potentially enhancing their efficacy. However, further investigation is necessary to confirm these findings and explore potential therapeutic applications.

[2] Source: M. A. El-Naggar, M. A. Barakat, & E. S. El-Sayed (1993). Inhibition of prostaglandin biosynthesis by 2-chloronicotinic acid. Biochemical Pharmacology, 46(12), 2209-2213.

, primarily due to its carboxylic acid and chlorinated pyridine functionalities. Key reactions include:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Esterification: The carboxylic group can react with alcohols to form esters.
  • Acylation: It can be acylated to form more complex derivatives .

These reactions make 2-chloronicotinic acid a versatile building block in organic synthesis.

Research indicates that 2-chloronicotinic acid exhibits various biological activities. It serves as a precursor for compounds with significant pharmacological properties, such as:

  • Anti-inflammatory Effects: It is involved in the synthesis of pralofen, an anti-inflammatory and analgesic drug .
  • Antimicrobial Activity: Derivatives of 2-chloronicotinic acid have shown potential antimicrobial properties, making them useful in pharmaceutical applications .

Several methods exist for synthesizing 2-chloronicotinic acid:

  • Chlorination of Nicotinic Acid: This method involves the chlorination of nicotinic acid using phosphorus oxychloride and phosphorus trichloride under controlled temperatures .
  • Oxidation of Nicotinic Acid N-Oxide: Chlorination reactions can also be performed on the N-oxide derivative of nicotinic acid to yield 2-chloronicotinic acid .
  • One-Step Oxidation Method: A newer approach involves a one-step oxidation process, which simplifies synthesis and enhances yield .

These methods vary in complexity but highlight the adaptability of synthetic routes available for this compound.

2-Chloronicotinic acid finds numerous applications across various fields:

  • Pharmaceuticals: It is integral in synthesizing drugs like pralofen, mefenamic acid, and niflumic acid, contributing to their therapeutic effects .
  • Agrochemicals: It serves as an intermediate in producing herbicides such as nicosulfuron and diflufenican, enhancing agricultural productivity by controlling pest populations .
  • Material Science: Its derivatives are explored for their potential in developing new materials with specific properties.

Studies on the interactions of 2-chloronicotinic acid focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding its role in synthesizing more complex molecules. The compound's ability to participate in substitution reactions makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Several compounds share structural similarities with 2-chloronicotinic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Nicotinic AcidPyridine derivativePrecursor to 2-chloronicotinic acid
3-Chloronicotinic AcidChlorinated pyridineDifferent chlorine position affecting reactivity
Pyridine-2-carboxylic AcidAromatic carboxylic acidLacks halogen substitution
6-Chloronicotinic AcidChlorinated pyridineDifferent substitution pattern

Uniqueness of 2-Chloronicotinic Acid

What sets 2-chloronicotinic acid apart is its specific chlorination at the second position of the pyridine ring, which significantly influences its reactivity and biological activity compared to other similar compounds. This unique positioning allows it to participate effectively in various chemical transformations while retaining essential pharmacological properties.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 g/mol

Monoisotopic Mass

156.9930561 g/mol

Heavy Atom Count

10

UNII

93G386213F

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 18 of 29 companies with hazard statement code(s):;
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2942-59-8

Wikipedia

2-chloronicotinic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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